2-(2-Iodo-6-nitrophenyl)acetaldehyde
Description
2-(2-Iodo-6-nitrophenyl)acetaldehyde is a halogenated and nitro-substituted derivative of acetaldehyde, characterized by the presence of an iodine atom at the ortho position and a nitro group at the para position relative to the acetaldehyde moiety on the benzene ring.
The iodine substituent likely influences stability and synthetic pathways, as halogenated aromatic compounds often exhibit distinct metabolic and environmental behaviors compared to non-halogenated counterparts.
Properties
IUPAC Name |
2-(2-iodo-6-nitrophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZCEZYLBLYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-6-nitrophenyl)acetaldehyde typically involves the iodination and nitration of phenylacetaldehyde. The process begins with the iodination of phenylacetaldehyde to introduce the iodine atom at the ortho position. This is followed by nitration to introduce the nitro group at the meta position relative to the aldehyde group. The reaction conditions often involve the use of iodine and nitric acid as reagents, with the reaction being carried out under controlled temperature and pressure conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 2-(2-Iodo-6-nitrophenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodo-6-nitrophenyl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, and the aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 2-(2-Iodo-6-nitrophenyl)acetic acid.
Reduction: 2-(2-Iodo-6-aminophenyl)ethanol.
Substitution: 2-(2-Azido-6-nitrophenyl)acetaldehyde or 2-(2-Mercapto-6-nitrophenyl)acetaldehyde.
Scientific Research Applications
2-(2-Iodo-6-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Iodo-6-nitrophenyl)acetaldehyde depends on the specific application and the target molecule
Molecular Targets: It may target enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
1-(2-Amino-6-nitrophenyl)ethanone
- Structure: Features a nitro group at the para position and an amino group at the ortho position, with an ethanone backbone instead of acetaldehyde .
- Key Differences: The amino group (electron-donating) vs. iodine (electron-withdrawing) alters electronic properties and reactivity. Ethanone (ketone) vs. acetaldehyde (aldehyde) affects nucleophilicity and oxidation states. Molecular formula: C₈H₈N₂O₃ (vs. C₈H₆INO₃ for the target compound).
Acetaldehyde (Parent Compound)
- Structure : Simple aldehyde (CH₃CHO) without aromatic substitution .
- Key Differences :
- Volatility: Acetaldehyde has a boiling point of 20.1°C, whereas the nitro and iodo substituents in 2-(2-Iodo-6-nitrophenyl)acetaldehyde likely increase its boiling point significantly.
- Reactivity: The parent compound participates in atmospheric chemistry (e.g., forming peroxyacetyl nitrate), while the substituted derivative may engage in electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Physicochemical Properties
*Inferred from structural analogs and substituent effects.
Toxicity and Environmental Impact
- Acetaldehyde: Classified as carcinogenic (Group 1 by IARC) with significant indoor air pollution concerns .
- 2-(2-Iodo-6-nitrophenyl)acetaldehyde: Nitro Group: Associated with mutagenicity and oxidative stress in biological systems. Iodine: Potential release of toxic iodide ions or iodine radicals during decomposition. Comparative Risk: Likely higher toxicity than 1-(2-Amino-6-nitrophenyl)ethanone, which has unstudied toxicological profiles .
Biological Activity
Overview
2-(2-Iodo-6-nitrophenyl)acetaldehyde, with the molecular formula CHINO and CAS number 122509-68-6, is an organic compound notable for its structural features, including an iodine atom and a nitro group. These characteristics influence its reactivity and biological interactions, making it a subject of interest in various fields such as medicinal chemistry and biochemistry.
The synthesis of 2-(2-Iodo-6-nitrophenyl)acetaldehyde typically involves iodination and nitration processes applied to phenylacetaldehyde. The iodination introduces the iodine atom at the ortho position, while nitration adds the nitro group at the meta position relative to the aldehyde group. This compound can undergo various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form 2-(2-Iodo-6-nitrophenyl)acetic acid.
- Reduction : The nitro group can be reduced to an amino group; similarly, the aldehyde can be converted to an alcohol.
- Substitution : The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.
The biological activity of 2-(2-Iodo-6-nitrophenyl)acetaldehyde is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate signaling pathways and metabolic processes within cells. The compound may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functionality.
- Receptor Modulation : Interaction with cellular receptors may influence downstream signaling pathways, affecting cellular responses.
Antimicrobial Activity
Research has indicated that compounds related to 2-(2-Iodo-6-nitrophenyl)acetaldehyde possess antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, the presence of the nitro group often correlates with increased antimicrobial activity.
Antiproliferative Potential
Studies have explored the antiproliferative effects of compounds analogous to 2-(2-Iodo-6-nitrophenyl)acetaldehyde on various cancer cell lines. These studies typically utilize assays such as MTT to assess cell viability. For example:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 12.39 |
| Compound B | LN-229 (glioblastoma) | 0.77 |
| Compound C | H1563 (lung cancer) | 45.42 |
These results suggest that derivatives of 2-(2-Iodo-6-nitrophenyl)acetaldehyde may exhibit varying degrees of cytotoxicity against different cancer types.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of nitrophenyl derivatives, including those related to 2-(2-Iodo-6-nitrophenyl)acetaldehyde. Results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to >1000 µg/mL against various bacterial strains.
- Cytotoxicity Assessment : Another investigation focused on assessing the cytotoxic effects of hydrazone derivatives derived from similar structures. The study found that certain derivatives showed significant cytotoxicity towards lung and liver cancer cells, highlighting the potential of these compounds in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
